molecular formula C34H62N2O17 B11932391 Boc-NH-PEG11-NHS ester

Boc-NH-PEG11-NHS ester

Cat. No.: B11932391
M. Wt: 770.9 g/mol
InChI Key: JULXEDRLBGEFNU-UHFFFAOYSA-N
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Description

Boc-NH-PEG11-NHS ester: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a Boc-protected amine and an NHS ester, which are functional groups that facilitate its use in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-NH-PEG11-NHS ester typically involves the reaction of Boc-NH-PEG11 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Boc-NH-PEG11-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation and labeling of biomolecules .

Common Reagents and Conditions:

    Reagents: Primary amines, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

    Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures

Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product is often used in the synthesis of PROTACs and other bioconjugates .

Scientific Research Applications

Chemistry: Boc-NH-PEG11-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is essential for studying protein-protein interactions and other biological processes .

Medicine: The compound is used in the development of drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, improves the pharmacokinetics and reduces the immunogenicity of therapeutic agents .

Industry: this compound is employed in the production of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies. The compound’s ability to form stable amide bonds makes it ideal for conjugating drugs to antibodies.

Mechanism of Action

Boc-NH-PEG11-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is crucial in the synthesis of PROTACs and other bioconjugates .

Molecular Targets and Pathways: The primary molecular targets of this compound are proteins and peptides containing primary amines. The compound facilitates the conjugation of therapeutic agents to these biomolecules, enhancing their stability and solubility .

Comparison with Similar Compounds

Uniqueness: Boc-NH-PEG11-NHS ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This property makes it particularly useful in the synthesis of PROTACs and other bioconjugates where solubility is a critical factor .

Biological Activity

Boc-NH-PEG11-NHS ester is a compound that has garnered attention in the fields of bioconjugation and drug delivery due to its unique properties and versatility. This article provides a comprehensive overview of its biological activity, including its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C29_{29}H60_{60}N2_2O13_{13}
  • Molecular Weight : 644.79 g/mol
  • CAS Number : 890091-42-6
  • Purity : ≥95%

The compound features a polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, making it suitable for various biological applications. The NHS (N-hydroxysuccinimide) moiety facilitates the formation of stable amide bonds with nucleophilic groups, such as amines on proteins or peptides.

The biological activity of this compound primarily revolves around its ability to form covalent bonds with target biomolecules. The NHS group reacts with primary amines to form stable amide bonds, which can be utilized for:

  • Protein Labeling : Enabling the attachment of fluorescent tags or other functional groups to proteins.
  • Drug Delivery Systems : Acting as a linker in drug conjugates for targeted delivery.
  • Bioconjugation : Facilitating the conjugation of biomolecules for therapeutic applications.

Applications in Research

This compound is widely used in various research domains, including:

  • Targeted Drug Delivery : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.
  • Diagnostics : Utilized in the development of biosensors and imaging agents due to its ability to label proteins selectively.
  • Vaccine Development : Involved in the conjugation of antigens to enhance immunogenicity.

Table 1: Summary of Key Studies Involving this compound

StudyFocusFindings
An et al. (2018)PROTAC DevelopmentDemonstrated that PEG linkers like Boc-NH-PEG11 enhance solubility and stability in PROTACs, leading to improved degradation of target proteins .
Xu et al. (2017)Chemoproteomic ProfilingShowed that NHS-esters can selectively label nucleophilic amino acids in complex proteomes, providing insights into protein interactions .
Biopharma PEG ResearchDrug ConjugatesHighlighted the use of this compound in synthesizing drug conjugates for targeted therapy, improving therapeutic indices .

Detailed Findings

  • Targeted Protein Degradation :
    • The incorporation of this compound in PROTACs significantly increased their efficacy by enhancing target protein degradation rates. This was attributed to improved solubility and bioavailability .
  • Reactivity-Based Probes :
    • Research demonstrated that NHS-esters like Boc-NH-PEG11 can be used as versatile probes for mapping reactive sites on proteins. This capability is crucial for identifying potential druggable targets within complex proteomes .
  • Immunogenic Response Enhancement :
    • Studies indicated that conjugation with PEG-based linkers increases the immunogenic response when used in vaccine formulations, suggesting potential applications in vaccine development .

Properties

Molecular Formula

C34H62N2O17

Molecular Weight

770.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H62N2O17/c1-34(2,3)52-33(40)35-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-6-32(39)53-36-30(37)4-5-31(36)38/h4-29H2,1-3H3,(H,35,40)

InChI Key

JULXEDRLBGEFNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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